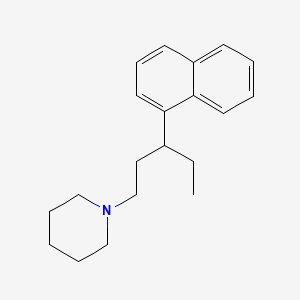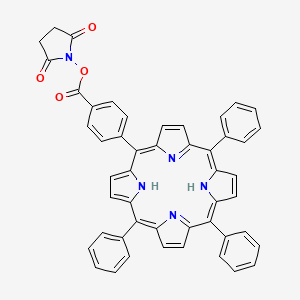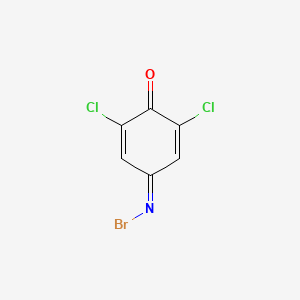
N-(3-(1-Naphthyl)pentyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(1-Naphthyl)pentyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with significant importance in medicinal chemistry and drug design. The compound this compound features a naphthyl group attached to a pentyl chain, which is further connected to a piperidine ring. This structure imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1-Naphthyl)pentyl)piperidine typically involves the following steps:
Formation of the Naphthylpentyl Intermediate: The initial step involves the alkylation of 1-naphthylamine with 1-bromopentane under basic conditions to form the intermediate 3-(1-naphthyl)pentylamine.
Cyclization to Piperidine: The intermediate is then subjected to cyclization with piperidine under reflux conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
N-(3-(1-Naphthyl)pentyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of naphthyl ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of naphthyl alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Naphthyl ketones, naphthyl carboxylic acids.
Reduction: Naphthyl alcohols.
Substitution: Various substituted piperidine derivatives.
科学研究应用
N-(3-(1-Naphthyl)pentyl)piperidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive piperidine derivatives.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(3-(1-Naphthyl)pentyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or ion channels, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
N-(1-Naphthyl)piperidine: Lacks the pentyl chain, resulting in different chemical and biological properties.
N-(3-(2-Naphthyl)pentyl)piperidine: Features a 2-naphthyl group instead of a 1-naphthyl group, leading to variations in reactivity and activity.
N-(3-(1-Naphthyl)butyl)piperidine: Has a shorter butyl chain, affecting its solubility and interaction with biological targets.
Uniqueness
N-(3-(1-Naphthyl)pentyl)piperidine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the naphthyl group and the pentyl chain allows for versatile applications in various research fields, distinguishing it from other piperidine derivatives.
属性
CAS 编号 |
25913-47-7 |
|---|---|
分子式 |
C20H27N |
分子量 |
281.4 g/mol |
IUPAC 名称 |
1-(3-naphthalen-1-ylpentyl)piperidine |
InChI |
InChI=1S/C20H27N/c1-2-17(13-16-21-14-6-3-7-15-21)19-12-8-10-18-9-4-5-11-20(18)19/h4-5,8-12,17H,2-3,6-7,13-16H2,1H3 |
InChI 键 |
LTIOYRNEGFATJM-UHFFFAOYSA-N |
规范 SMILES |
CCC(CCN1CCCCC1)C2=CC=CC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![O-Ethyl {[(benzyloxy)carbonyl]amino}ethanethioate](/img/structure/B13782114.png)



![2-{[2-{[(6-Aminohexanoyl)oxy]methyl}-2-(hydroxymethyl)butoxy]carbonyl}cyclohexanecarboxylic acid](/img/structure/B13782139.png)





![2-{[2-{[(6-Aminohexanoyl)oxy]methyl}-2-(hydroxymethyl)butoxy]carbonyl}cyclohexanecarboxylic acid](/img/structure/B13782171.png)



